molecular formula C15H13N3O4 B2921983 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 1903615-18-8

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2921983
CAS No.: 1903615-18-8
M. Wt: 299.286
InChI Key: AJHCKDRVCTUWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features an indole moiety, an azetidine ring, and an oxazolidine-2,4-dione structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. Finally, the oxazolidine-2,4-dione moiety can be formed through cyclization reactions involving amino acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The specific methods may vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely, including different solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives .

Scientific Research Applications

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to various biological effects. The azetidine and oxazolidine-2,4-dione structures can also contribute to the compound’s overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is unique due to its combination of indole, azetidine, and oxazolidine-2,4-dione moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-13-8-22-15(21)18(13)11-6-17(7-11)14(20)10-1-2-12-9(5-10)3-4-16-12/h1-5,11,16H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHCKDRVCTUWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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